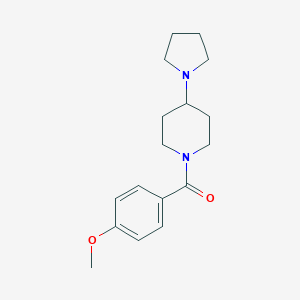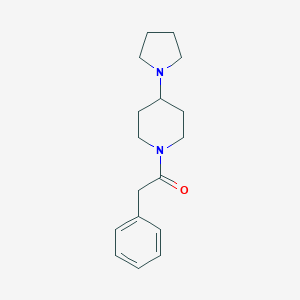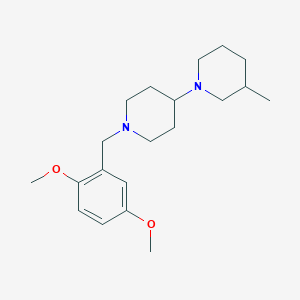![molecular formula C24H29FN4 B247048 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)
3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It is a commonly used research tool for investigating the role of this receptor in various physiological and pathological processes. In
Mécanisme D'action
The mechanism of action of 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole involves its binding to the serotonin 5-HT1A receptor. It acts as a selective antagonist of this receptor, which is widely distributed in the central nervous system. The 5-HT1A receptor plays a key role in the regulation of serotonin neurotransmission, and its dysfunction has been implicated in various psychiatric and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole are mainly related to its antagonism of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, appetite, and sleep. By blocking this receptor, 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole can modulate these functions and provide insights into the underlying mechanisms of various disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole in lab experiments is its selectivity for the serotonin 5-HT1A receptor. This allows researchers to study the specific effects of this receptor on various physiological and pathological processes. However, one limitation of using 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole is its relatively short half-life, which requires frequent dosing in experiments.
Orientations Futures
There are several future directions for research on 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole. One area of interest is the development of more selective and potent antagonists of the serotonin 5-HT1A receptor. Another area of research is the investigation of the role of this receptor in the pathophysiology of various disorders, such as anxiety, depression, and schizophrenia. Additionally, the use of 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole in combination with other drugs or therapies may provide new insights into the treatment of these disorders.
Méthodes De Synthèse
The synthesis of 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole involves several steps. The first step is the reaction of 2-fluorobenzaldehyde with piperidine in the presence of sodium borohydride to form 2-fluoro-1-(piperidin-1-yl)ethanol. The second step is the reaction of 2-fluoro-1-(piperidin-1-yl)ethanol with 4-(4-chlorophenyl)piperazine in the presence of potassium carbonate to form 4-(2-fluoro-1-(piperidin-1-yl)ethyl)-4-(4-chlorophenyl)piperazine. The third step is the reaction of 4-(2-fluoro-1-(piperidin-1-yl)ethyl)-4-(4-chlorophenyl)piperazine with 1H-indole-3-carboxaldehyde in the presence of acetic acid to form 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole.
Applications De Recherche Scientifique
3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole is widely used in scientific research to investigate the role of the serotonin 5-HT1A receptor in various physiological and pathological processes. Some of the areas of research where 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole is used include anxiety, depression, schizophrenia, and drug addiction. It is also used to study the effects of serotonin on cardiovascular function, gastrointestinal motility, and thermoregulation.
Propriétés
Nom du produit |
3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole |
|---|---|
Formule moléculaire |
C24H29FN4 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
3-[[4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C24H29FN4/c25-22-6-2-4-8-24(22)29-15-13-28(14-16-29)20-9-11-27(12-10-20)18-19-17-26-23-7-3-1-5-21(19)23/h1-8,17,20,26H,9-16,18H2 |
Clé InChI |
ZPERRVVQFXNOJR-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CNC5=CC=CC=C54 |
SMILES canonique |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)








![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)

![1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine](/img/structure/B246985.png)
